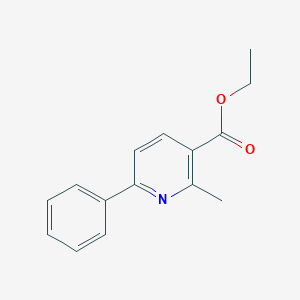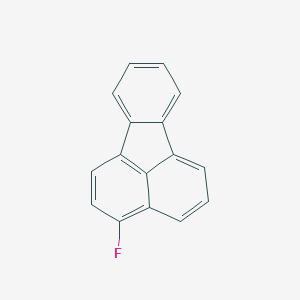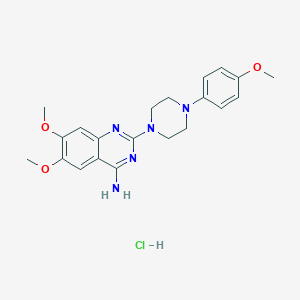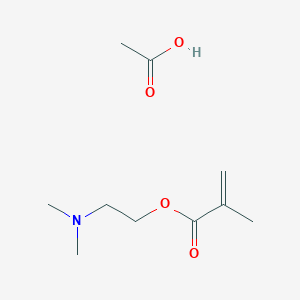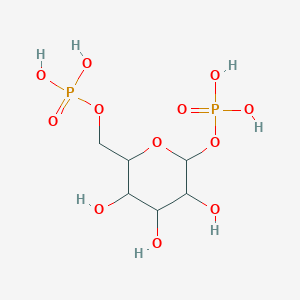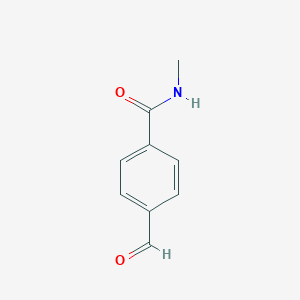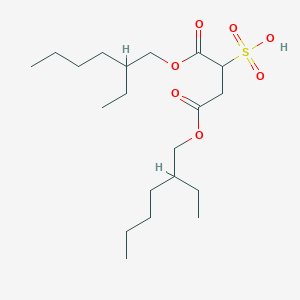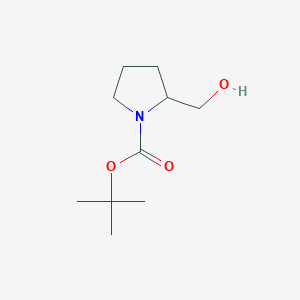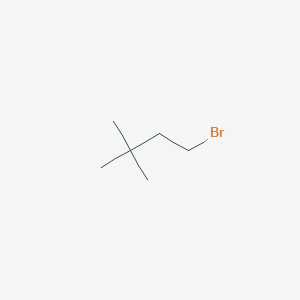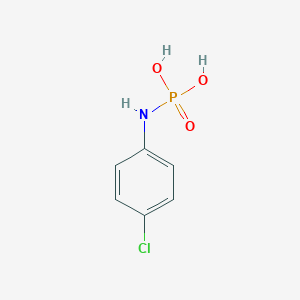
(4-Chloroanilino)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloroanilino)phosphonic acid, also known as CPAA, is an organophosphorus compound that has been widely studied for its potential applications in various scientific fields. CPAA has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of (4-Chloroanilino)phosphonic acid is complex and varies depending on its application. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to inhibit various enzymes and proteins involved in cell proliferation and viral replication. In agrochemicals, (4-Chloroanilino)phosphonic acid disrupts the synthesis of nucleic acids and proteins in target organisms. In materials science, (4-Chloroanilino)phosphonic acid acts as a flame retardant by releasing phosphorus-containing gases that dilute and cool the flame.
生化学的および生理学的効果
(4-Chloroanilino)phosphonic acid has been shown to have both biochemical and physiological effects. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit viral replication. In agrochemicals, (4-Chloroanilino)phosphonic acid can cause toxicity in non-target organisms, such as bees and fish. In materials science, (4-Chloroanilino)phosphonic acid can improve the flame retardancy and thermal stability of polymers.
実験室実験の利点と制限
(4-Chloroanilino)phosphonic acid has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, (4-Chloroanilino)phosphonic acid also has some limitations, such as its toxicity and potential environmental impact. Researchers must take appropriate precautions when handling and disposing of (4-Chloroanilino)phosphonic acid to minimize its impact on human health and the environment.
将来の方向性
There are several future directions for (4-Chloroanilino)phosphonic acid research. In pharmaceuticals, (4-Chloroanilino)phosphonic acid could be further investigated as a potential treatment for various diseases, such as cancer and Alzheimer's disease. In agrochemicals, (4-Chloroanilino)phosphonic acid could be used in combination with other herbicides and fungicides to improve their efficacy and reduce their environmental impact. In materials science, (4-Chloroanilino)phosphonic acid could be used as a precursor for the synthesis of new functional materials with improved flame retardancy and thermal stability. Overall, (4-Chloroanilino)phosphonic acid has great potential for use in various scientific fields, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, (4-Chloroanilino)phosphonic acid is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it a valuable tool for scientific research. However, researchers must be aware of its potential toxicity and environmental impact and take appropriate precautions when handling and disposing of (4-Chloroanilino)phosphonic acid. Further research is needed to fully explore the potential of (4-Chloroanilino)phosphonic acid and its future directions.
合成法
The synthesis of (4-Chloroanilino)phosphonic acid involves the reaction of 4-chloroaniline with phosphorus trichloride and a suitable solvent, such as chloroform or benzene. The resulting product is then purified using various techniques, such as recrystallization or column chromatography. The purity of (4-Chloroanilino)phosphonic acid is crucial for its use in scientific research, as impurities can affect its properties and performance.
科学的研究の応用
(4-Chloroanilino)phosphonic acid has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, (4-Chloroanilino)phosphonic acid has been shown to have antitumor, antiviral, and antibacterial properties. It has also been investigated as a potential treatment for osteoporosis and Alzheimer's disease. In agrochemicals, (4-Chloroanilino)phosphonic acid has been used as a herbicide and fungicide. In materials science, (4-Chloroanilino)phosphonic acid has been used as a flame retardant and as a precursor for the synthesis of functional materials.
特性
CAS番号 |
1892-18-8 |
|---|---|
製品名 |
(4-Chloroanilino)phosphonic acid |
分子式 |
C6H7ClNO3P |
分子量 |
207.55 g/mol |
IUPAC名 |
(4-chloroanilino)phosphonic acid |
InChI |
InChI=1S/C6H7ClNO3P/c7-5-1-3-6(4-2-5)8-12(9,10)11/h1-4H,(H3,8,9,10,11) |
InChIキー |
KMMZQXVFKBCFRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
正規SMILES |
C1=CC(=CC=C1NP(=O)(O)O)Cl |
その他のCAS番号 |
1892-18-8 |
同義語 |
4-chloroanilidophosphonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



